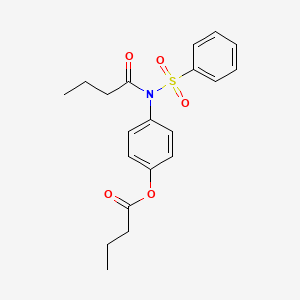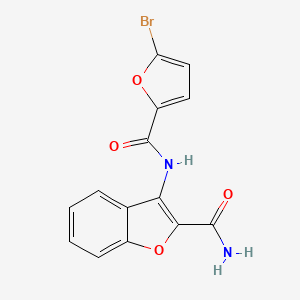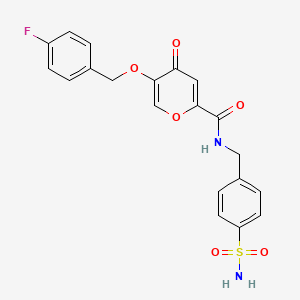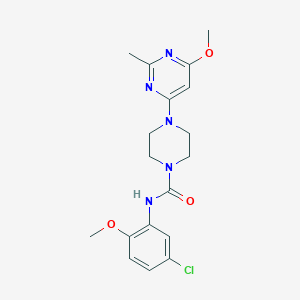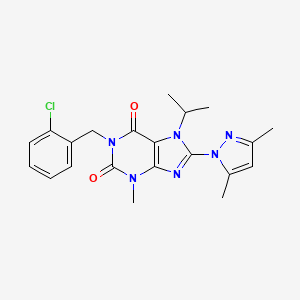![molecular formula C24H18ClFN4OS B2549601 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114656-70-0](/img/no-structure.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been studied for their potential anticancer activity . They are designed and synthesized as small inhibitor molecules targeting PCAF (P300/CBP-associated factor), a potential therapeutic strategy for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Applications De Recherche Scientifique
Energetic Materials
Background: Energetic materials play a crucial role in propellants, explosives, and pyrotechnics. Researchers continuously seek novel compounds with improved performance and safety characteristics.
Compound 5: Secondary Explosive: Compound 10: Heat-Resistant Explosive: Compounds 14, 17, and 19: Primary Explosives:Medicinal Chemistry
Targeting PCAF:- Bioisosteric modification of the triazolophthalazine ring system shows promise in inhibiting the PCAF bromodomain .
Building Blocks for Medicinal Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Platform:Mécanisme D'action
Orientations Futures
The future directions for research on “1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” and related compounds could involve further investigation of their anticancer activity, optimization of their synthesis, and exploration of their potential applications in cancer therapy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiolate to form the thioether intermediate, which is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzyl chloride", "sodium thiolate", "4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "base" ], "Reaction": [ "Step 1: 2-chloro-6-fluorobenzyl chloride is reacted with sodium thiolate to form the thioether intermediate.", "Step 2: The thioether intermediate is then reacted with 4-phenethyl-5(4H)-[1,2,4]triazolo[4,3-a]quinazolin-1-one in the presence of a base to yield the final product." ] } | |
Numéro CAS |
1114656-70-0 |
Formule moléculaire |
C24H18ClFN4OS |
Poids moléculaire |
464.94 |
Nom IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



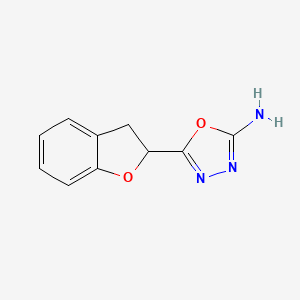
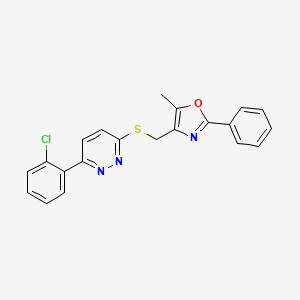
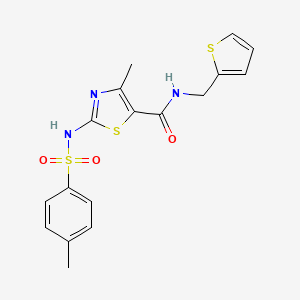
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

